molecular formula C18H15F2N3O4S2 B12199364 N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B12199364
M. Wt: 439.5 g/mol
InChI Key: VLVZOBDPYHGPEZ-UHFFFAOYSA-N
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Description

The compound N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide features a 1,3,4-thiadiazole core substituted with a sulfonyl-linked 2-fluorobenzyl group and a propanamide chain bearing a 4-fluorophenoxy moiety. The sulfonyl group enhances electron-withdrawing properties and metabolic stability, while the fluorinated aromatic rings improve lipophilicity and bioavailability. This structural motif is common in medicinal chemistry for targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C18H15F2N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C18H15F2N3O4S2/c1-11(27-14-8-6-13(19)7-9-14)16(24)21-17-22-23-18(28-17)29(25,26)10-12-4-2-3-5-15(12)20/h2-9,11H,10H2,1H3,(H,21,22,24)

InChI Key

VLVZOBDPYHGPEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F)OC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring serves as the central scaffold for subsequent functionalization. Industrial protocols typically employ cyclocondensation reactions between thiosemicarbazides and carboxylic acid derivatives. A representative method involves reacting 2-fluorobenzylthiosemicarbazide with chloroacetic acid under acidic conditions (HCl, 60°C, 6 hours) . The intermediate 5-amino-1,3,4-thiadiazol-2(3H)-one is isolated via vacuum filtration and recrystallized from ethanol/water (3:1 v/v), yielding 78–82% purity .

Critical Parameters

  • Temperature Control : Maintaining 60°C ± 2°C prevents ring-opening side reactions .

  • Solvent System : Ethanol/water mixtures optimize solubility while minimizing hydrolysis .

Introduction of the 2-fluorobenzylsulfonyl group occurs via nucleophilic substitution at the 5-position of the thiadiazole. Patent CN102946730A details a two-stage protocol:

  • Generation of Sulfonyl Chloride :

    • 2-Fluorobenzyl mercaptan is oxidized with m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to 25°C, 4 hours) to yield 2-fluorobenzylsulfonyl chloride (93% purity) .

  • Coupling Reaction :

    • The thiadiazole core (1 eq) reacts with 2-fluorobenzylsulfonyl chloride (1.2 eq) in tetrahydrofuran (THF) using triethylamine (TEA) as a base (0°C → reflux, 12 hours) . Work-up with aqueous NaHCO₃ removes excess sulfonyl chloride, followed by silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the sulfonylated product (85–89% yield) .

Table 1: Sulfonylation Optimization Data

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDCMTHF
BaseTEAPyridineTEA
Temperature (°C)0→250→400→25
Yield (%)857289

Synthesis of 2-(4-Fluorophenoxy)propanamide

The propanamide side chain is constructed through a three-step sequence:

  • Etherification :
    4-Fluorophenol (1.1 eq) reacts with ethyl 2-bromopropionate in acetone using K₂CO₃ (60°C, 8 hours) to form ethyl 2-(4-fluorophenoxy)propanoate (91% yield) .

  • Saponification :
    The ethyl ester is hydrolyzed with NaOH (2M, ethanol/H₂O 1:1, 25°C, 3 hours) to yield 2-(4-fluorophenoxy)propanoic acid (94% yield) .

  • Amidation :
    Activation of the carboxylic acid with HOBt/DCC (1:1.2 molar ratio) in DMF facilitates coupling with the sulfonylated thiadiazole amine (0°C → 25°C, 18 hours) . The crude product is purified via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) to afford the final compound (76% yield, >99% purity) .

Key Observations

  • Steric Effects : Bulky N-protecting groups on the thiadiazole amine reduce coupling efficiency by 15–20% .

  • Acid Scavengers : Addition of Hünig’s base (DIEA) minimizes racemization during amidation .

Crystallization and Polymorph Control

Crystalline Form A of the target compound exhibits superior stability and bioavailability. EP3545764A1 describes a solvent-mediated crystallization process:

  • Dissolve the crude product in warm acetonitrile (60°C, 10 mL/g).

  • Cool to 4°C at 0.5°C/min to induce nucleation.

  • Isolate crystals via vacuum filtration (95% recovery, 99.8% purity) .

Table 2: Crystallization Solvent Screening

SolventPurity (%)Crystal Habit
Acetonitrile99.8Prismatic needles
Ethanol98.2Irregular plates
Isopropanol97.5Agglomerates

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, thiadiazole-H), 7.85–7.78 (m, 2H, fluorobenzyl), 7.45–7.38 (m, 2H, fluorophenoxy), 4.92 (q, J = 6.8 Hz, 1H, CH), 1.62 (d, J = 6.8 Hz, 3H, CH₃) .

  • HRMS : m/z 480.0521 [M+H]⁺ (calc. 480.0518) .

Thermal Analysis

  • Melting Point : 178–180°C (DSC, heating rate 10°C/min) .

  • TGA : Decomposition onset at 210°C (N₂ atmosphere) .

Industrial Scale-Up Considerations

Batch processes for metric-ton production emphasize:

  • Continuous Flow Sulfonylation : Microreactors reduce reaction time from 12 hours to 45 minutes while maintaining 88% yield .

  • Green Solvent Substitution : Cyclopentyl methyl ether (CPME) replaces THF in coupling steps, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiadiazole structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The unique sulfonamide functionality in N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide may enhance its ability to disrupt bacterial metabolic pathways or cell wall synthesis .

Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer properties. Compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown that certain thiadiazole derivatives exhibit enhanced activity against colorectal adenocarcinoma cells compared to non-cancerous cells . The specific interactions of this compound with cancer cell receptors could be further elucidated through binding affinity studies.

Antiviral Activity

There is emerging evidence that thiadiazole derivatives can inhibit viral replication. Compounds structurally related to this compound have shown activity against viruses such as hepatitis C virus (HCV) by targeting viral polymerases . This suggests potential applications in developing antiviral therapies.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole precursors. The synthetic pathway often includes:

  • Formation of the thiadiazole ring.
  • Introduction of the sulfonyl group.
  • Coupling with the fluorinated phenoxy moiety.

Interaction studies using techniques such as surface plasmon resonance or fluorescence polarization can provide insights into how this compound binds to biological targets, which is crucial for understanding its mechanism of action.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms may enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physical properties of the target compound with analogs from the literature:

Compound Name Core Structure Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Evidence ID
Target Compound 1,3,4-Thiadiazole R1: 2-Fluorobenzylsulfonyl; R2: 4-Fluorophenoxy-propanamide Not reported Not reported ~480 (estimated)
N-(5-(2-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 1,3,4-Thiadiazole R1: 2-Fluorobenzylthio; R2: 4-Trifluoromethylphenyl 201 42 427
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 1,3,4-Thiadiazole R1: 4-Chlorobenzylthio; R2: 2-Isopropyl-5-methylphenoxy 138–140 82 ~450 (estimated)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 1,3,4-Thiadiazole R1: Benzylthio; R2: 2-Methoxyphenoxy 135–136 85 ~420 (estimated)
N-(5-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole derivative (8i) 1,3,4-Oxadiazole R1: 4-Methoxyphenylsulfonyl-piperidine; R2: p-Tolyl 142–144 87 516.63

Key Observations :

  • Sulfonyl vs. Thioether : The sulfonyl group (as in the target compound) increases polarity and stability compared to thioether analogs (e.g., compound 5j), which may explain the higher melting points of sulfonyl derivatives (e.g., 8i at 142–144°C vs. 5j at 138–140°C) .
  • Fluorinated Substituents: Fluorine atoms enhance lipophilicity and metabolic resistance. The target compound’s 4-fluorophenoxy group likely improves membrane permeability over non-fluorinated analogs like 5m .
  • Synthetic Yields : Thioether derivatives (e.g., 5m: 85% yield) are often synthesized more efficiently than sulfonyl analogs, which may require additional oxidation steps .

Spectroscopic and Analytical Data

  • IR/NMR Trends : Sulfonyl-containing compounds (e.g., 3a in ) show characteristic C=O stretches at ~1663–1682 cm⁻¹ and S=O stretches at ~1247–1255 cm⁻¹, which distinguish them from thioether analogs .
  • Hydrogen Bonding : The acetamide and sulfonyl groups in the target compound likely form strong intermolecular hydrogen bonds, as seen in high-melting derivatives like 3a (>300°C) .

Biological Activity

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a thiadiazole ring, sulfonyl group, and fluorinated phenoxy moieties, which enhance its lipophilicity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H18F2N3O4S2
  • Molecular Weight : 435.5 g/mol
  • Structure : The compound features a thiadiazole core with sulfonyl and fluorinated groups that contribute to its biological activity.

Preliminary studies indicate that this compound may interact with various biological targets:

  • Enzyme Inhibition : It is hypothesized that the compound binds to enzymes involved in metabolic pathways or signal transduction. Techniques such as surface plasmon resonance and fluorescence polarization assays are suggested for characterizing these interactions.
  • Antiparasitic Activity : Similar compounds have demonstrated potent antiparasitic effects. For instance, derivatives of thiadiazole have shown activity against Trypanosoma brucei and other parasites with IC50 values in the low micromolar range .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the table below:

Activity Type Description IC50 Values
AntiparasiticPotential activity against Trypanosoma brucei and Entamoeba histolytica49 µM (T. brucei)
Enzyme InhibitionInhibitory potential on metabolic enzymesTBD (To be determined)
AnticancerSimilar compounds have shown increased lifespan in cancer modelsTBD

Case Studies and Research Findings

  • Anticancer Properties : A related compound demonstrated significant efficacy in extending the lifespan of mice with established tumors when administered via oral or intraperitoneal routes. This suggests a potential therapeutic index favorable compared to conventional chemotherapeutics like adriamycin .
  • Antiparasitic Studies : Research on structurally similar thiadiazole derivatives indicates their effectiveness against various parasites. For example, compounds targeting Trypanosoma brucei exhibited IC50 values significantly lower than standard treatments, highlighting the therapeutic potential of this class .
  • Mechanistic Insights : Investigations into the binding affinities of similar compounds to target enzymes reveal that modifications in the chemical structure (such as the introduction of fluorinated groups) can enhance binding efficiency and selectivity.

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